3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
Description
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS No. 1103337-57-0) is an organic compound with the molecular formula C₁₁H₁₁FN₂O₄ and a molecular weight of 254.21 g/mol . Its structure features a propanoic acid backbone substituted with a 2-fluorophenylformamido group at position 2 and a carbamoyl group at position 2. The SMILES notation is C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F, and its InChIKey is KPEGVJBOQKWKMJ-UHFFFAOYSA-N . Predicted physicochemical properties include a topological polar surface area (TPSA) of 87.5 Ų (calculated) and collision cross-section (CCS) values ranging from 152.1–160.5 Ų across various adducts .
Properties
IUPAC Name |
4-amino-2-[(2-fluorobenzoyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGVJBOQKWKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 2-fluorobenzoyl chloride with L-asparagine in the presence of a base such as triethylamine.
Coupling reaction: The intermediate is then coupled with formamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: Carboxylic acid and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Insights :
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity and small size enhance hydrogen bonding and metabolic stability compared to bulkier halogens like Cl or Br. This may improve the target compound’s bioavailability .
- TPSA and Permeability: The target compound’s TPSA (87.5 Ų) is higher than NSAID-like propanoic acids (e.g., ibuprofen: ~37 Ų), suggesting lower membrane permeability but better solubility .
Anti-Inflammatory and COX Inhibition Potential
Compounds like β-hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) exhibit anti-inflammatory activity via COX-2 inhibition. Docking studies indicate that α-methyl substitutions enhance COX-2 selectivity . While the target compound lacks an α-methyl group, its fluorophenyl and carbamoyl groups may favor interactions with COX-2’s hydrophobic pocket, analogous to fenbufen (a biphenylbutanoic acid derivative) .
Comparison with NSAID Derivatives :
| Compound | COX-2 Selectivity | Anti-Inflammatory Activity (ED₅₀) | Gastric Tolerability |
|---|---|---|---|
| Ibuprofen | Low | 10 mg/kg | Moderate |
| Fenbufen | Moderate | 5 mg/kg | High |
| Target Compound | Unknown | Not reported | Not tested |
Implications : The carbamoyl group in the target compound could reduce gastric toxicity compared to traditional NSAIDs by minimizing acidic proton donation .
Cytotoxic and Antiproliferative Activity
The compound 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (from ) shares a propanoic acid backbone and exhibits cytotoxicity (43.2% mortality at 0.1 mg/mL in brine shrimp assays).
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Propanoic Acid (Reference) | 3-[(2,6-Dioxopyrimidin-4-yl)formamido]propanoic acid (DB28) |
|---|---|---|---|
| Molecular Weight | 254.21 | 74.08 | 237.18 |
| LogP (Predicted) | 1.2 | 0.8 | -0.5 |
| CCS ([M+H]+) | 154.3 Ų | N/A | N/A |
| TPSA | 87.5 Ų | 37.3 Ų | 101.3 Ų |
Analysis :
- The target compound’s carbamoyl group increases polarity (higher TPSA) vs.
- DB28, a structurally distinct analog, modulates MR1 receptor activity, highlighting the role of formamido substituents in immunological targeting .
Biological Activity
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid (CAS No. 1103337-57-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of 254.21 g/mol. Its structure features a carbamoyl group, a fluorophenyl moiety, and a propanoic acid backbone, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 254.21 g/mol |
| CAS Number | 1103337-57-0 |
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction may influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
1. Antitumor Activity
Some studies suggest that compounds similar to this compound exhibit antitumor properties. For example, derivatives of amino acid-based compounds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
2. Anti-inflammatory Effects
Research has indicated that certain derivatives may possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation. The compound's ability to modulate inflammatory pathways could be explored further in clinical settings.
3. Neuroprotective Properties
There is emerging evidence suggesting that the compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases. Preliminary studies indicate that it might protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies have explored the biological effects of related compounds:
Case Study 1: Antitumor Activity
A study examined the effects of a structurally similar compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The study highlighted the potential for developing new anticancer therapies based on this class of compounds.
Case Study 2: Anti-inflammatory Mechanisms
Another research project investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results showed reduced markers of inflammation and improved joint function, suggesting therapeutic potential for inflammatory diseases.
Research Findings
Recent research findings have focused on synthesizing analogs and evaluating their biological activities:
- Synthesis and Evaluation : A series of analogs were synthesized based on the core structure of this compound, with varying substitutions on the phenyl ring. These analogs were tested for their biological activities, revealing correlations between structural modifications and enhanced activity against specific targets.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited higher potency in inhibiting cancer cell lines compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
